![molecular formula C18H21NO3 B7509929 (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone](/img/structure/B7509929.png)
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is a chemical compound that has been subject to scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone is not yet fully understood. However, studies have suggested that the compound may act by modulating certain biological targets, such as enzymes or receptors, leading to specific physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone can have various biochemical and physiological effects depending on the target it interacts with. For example, the compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, leading to specific physiological effects. The compound has also been shown to interact with certain receptors, such as G protein-coupled receptors (GPCRs), leading to specific physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of functional materials, and its ability to modulate certain biological targets. The limitations of using the compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For the study of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone include further investigations into its mechanism of action and potential applications in various fields. For example, studies could focus on identifying specific biological targets that the compound interacts with and exploring its potential as a drug candidate for specific diseases. Studies could also focus on using the compound as a building block for the synthesis of functional materials with specific properties. Additionally, studies could explore the use of the compound as a reagent or catalyst in various organic reactions.
Synthesemethoden
The synthesis of (2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-phenylmorpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an acid chloride such as benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2-Phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate due to its ability to modulate certain biological targets. In materials science, the compound has been studied for its potential as a building block for the synthesis of functional materials. In organic synthesis, the compound has been explored for its potential as a reagent or catalyst in various reactions.
Eigenschaften
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2,4,5-trimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-13(2)22-14(3)17(12)18(20)19-9-10-21-16(11-19)15-7-5-4-6-8-15/h4-8,16H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGANQOZFRIUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCOC(C2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.